molecular formula C9H8F3NO2 B1420074 Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate CAS No. 1171919-08-6

Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate

Cat. No.: B1420074
CAS No.: 1171919-08-6
M. Wt: 219.16 g/mol
InChI Key: VHYPHUNCCISTMT-UHFFFAOYSA-N
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Description

Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the pyridine ring, which significantly influences its chemical properties and reactivity. The trifluoromethyl group is known for its strong electron-withdrawing nature, which can affect the compound’s behavior in various chemical reactions.

Biochemical Analysis

Biochemical Properties

Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated compounds. It interacts with various enzymes and proteins, including those involved in the synthesis of trifluoromethyl-functionalized products. For instance, it is used in the synthesis of (S)- and ®-α-trifluoromethyl-aspartic acid and α-trifluoromethyl-serine from chiral CF3-oxazolidines . These interactions are crucial for the formation of enantiopure compounds, which are important in pharmaceutical applications.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the thermal stability of ODN/RNA duplexes and improve nuclease resistance . These effects are significant as they can impact the overall function and viability of cells, particularly in the context of therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with carbon-centered radical intermediates. The trifluoromethyl group plays a crucial role in pharmaceuticals, agrochemicals, and materials by facilitating radical trifluoromethylation . This process involves the formation of carbon-centered radicals, which can then participate in various biochemical reactions, leading to the synthesis of complex molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability and ability to maintain its biochemical properties under various conditions . Long-term studies are necessary to fully understand its degradation and any potential long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function. At higher doses, it could potentially cause toxic or adverse effects . Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis of fluorinated compounds. It interacts with enzymes and cofactors that facilitate the incorporation of the trifluoromethyl group into target molecules . These interactions are essential for the production of bioactive compounds with potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions ensure its proper localization and accumulation in target tissues, which is crucial for its biochemical activity and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . Understanding its subcellular localization is important for optimizing its therapeutic potential and minimizing any adverse effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 4-chloro-2-pyridinecarboxylic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide. The resulting intermediate is then esterified with ethanol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethyl group can be replaced by nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of alcohols or aldehydes.

Scientific Research Applications

Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(chloromethyl)-2-pyridinecarboxylate
  • Ethyl 4-(bromomethyl)-2-pyridinecarboxylate
  • Ethyl 4-(methyl)-2-pyridinecarboxylate

Uniqueness

Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses. Additionally, the trifluoromethyl group can improve the compound’s pharmacokinetic properties, making it a potential candidate for drug development.

Properties

IUPAC Name

ethyl 4-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-2-15-8(14)7-5-6(3-4-13-7)9(10,11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYPHUNCCISTMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670620
Record name Ethyl 4-(trifluoromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171919-08-6
Record name Ethyl 4-(trifluoromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-(trifluoromethyl)pyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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